A Comprehensive Technical Guide to Tributyl(4,5-dihydrofuran-2-yl)stannane: Synthesis, Application, and Protocol for Cross-Coupling Reactions
A Comprehensive Technical Guide to Tributyl(4,5-dihydrofuran-2-yl)stannane: Synthesis, Application, and Protocol for Cross-Coupling Reactions
This guide provides an in-depth exploration of Tributyl(4,5-dihydrofuran-2-yl)stannane, a key organostannane reagent in modern organic synthesis. It should be noted that while the query specified the 3-yl isomer, the scientifically documented and commercially available compound is predominantly Tributyl(4,5-dihydrofuran-2-yl)stannane. This document will focus on the latter, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties, synthesis, and application, particularly in the context of palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of Dihydrofuran Stannanes in Synthesis
The 2,3-dihydrofuran motif is a "privileged scaffold," frequently appearing in a multitude of biologically active natural products and pharmaceutical agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, making the development of robust synthetic methodologies for its incorporation a critical goal in medicinal chemistry. Tributyl(4,5-dihydrofuran-2-yl)stannane has emerged as a highly effective synthon for this purpose.
As an organotin compound, or organostannane, it is valued for its stability to air and moisture, which simplifies handling and storage compared to many other reactive organometallic reagents.[1][2] Its primary utility is realized in the Stille cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[2][3] This palladium-catalyzed reaction joins the organostannane with an organic halide or pseudohalide, and its broad functional group tolerance makes it indispensable for the synthesis of complex, highly functionalized molecules.[1][3][4]
Core Properties and Specifications
A clear understanding of the physicochemical properties of Tributyl(4,5-dihydrofuran-2-yl)stannane is essential for its effective use and safe handling.
| Property | Value | Reference(s) |
| CAS Number | 125769-77-9 | [5][6][7] |
| Molecular Formula | C₁₆H₃₂OSn | [5][6][8] |
| Molecular Weight | 359.13 g/mol | [6][7] |
| Appearance | Liquid | [6] |
| Density | 1.128 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.493 | [6] |
| Synonyms | Tributyl(4,5-dihydrofuran-2-yl)tin, tributyl(2,3-dihydrofuran-5-yl)stannane | [5][7][8] |
Synthesis of Tributyl(4,5-dihydrofuran-2-yl)stannane
The synthesis of vinylstannanes such as Tributyl(4,5-dihydrofuran-2-yl)stannane typically involves the stannylation of a suitable precursor. A common and effective method is the metalation of 2,3-dihydrofuran followed by quenching with an electrophilic tin species like tributyltin chloride.
The causality behind this choice of reagents lies in the acidity of the vinylic proton at the 2-position of 2,3-dihydrofuran, which can be abstracted by a strong base like tert-butyllithium. The resulting lithiated intermediate is a potent nucleophile that readily reacts with the electrophilic tin center of tributyltin chloride to form the desired C-Sn bond.
Caption: Synthesis of Tributyl(4,5-dihydrofuran-2-yl)stannane.
The Stille Cross-Coupling Reaction: A Mechanistic Overview
The Stille reaction is the cornerstone application for Tributyl(4,5-dihydrofuran-2-yl)stannane.[3] Its success hinges on a palladium catalyst that cycles through different oxidation states to couple the dihydrofuranyl group from the stannane to an organic electrophile (R-X).[2]
The catalytic cycle comprises three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst reacts with the organic electrophile (e.g., an aryl halide), inserting itself into the R-X bond to form a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation : The dihydrofuranyl group is transferred from the tin atom to the palladium center, displacing the halide. The tributyltin halide is formed as a stoichiometric byproduct.
-
Reductive Elimination : The two organic groups (R and the dihydrofuranyl moiety) on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
This reaction is renowned for its tolerance of a wide array of functional groups, including esters, amides, and ketones, which often remain untouched under the mild reaction conditions.[9]
Applications in Synthesis
Tributyl(4,5-dihydrofuran-2-yl)stannane is a versatile reactant for several synthetic transformations:
-
Palladium-Catalyzed Stille Coupling : Its primary use is to prepare furan-containing aryl derivatives by reacting with various aryl halides.[6][10]
-
Synthesis of Substituted Dihydrofurans : It can be coupled with organic halides like 2-iodotoluene to produce compounds such as 2,3-dihydro-5-(2-methylphenyl)furan.[6][10]
-
Tandem Heck-Stille Coupling : The reagent has been used in the chemoselective preparation of hexatrienes through a one-pot sequence of Heck and Stille couplings.[6][7]
Experimental Protocol: Stille Coupling of an Aryl Iodide
This protocol provides a self-validating system for a typical Stille coupling reaction. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize an aryl-substituted 2,3-dihydrofuran via a palladium-catalyzed Stille coupling.
Materials:
-
Aryl Iodide (1.0 equiv)
-
Tributyl(4,5-dihydrofuran-2-yl)stannane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Saturated aqueous potassium fluoride (KF) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel and Celite®
Step-by-Step Methodology:
-
Inert Atmosphere Preparation:
-
Action: Flame-dry a round-bottom flask or Schlenk tube equipped with a magnetic stir bar and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it. An inert atmosphere is critical to maintain catalytic activity.
-
-
Reagent Addition:
-
Action: To the flask, add the aryl iodide (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Causality: The solid reagents are added first to ensure they are under the inert atmosphere before the solvent is introduced.
-
-
Solvent and Stannane Addition:
-
Action: Add anhydrous, degassed DMF via syringe. Stir the mixture until the solids dissolve. Then, add Tributyl(4,5-dihydrofuran-2-yl)stannane (1.2 equiv) dropwise at room temperature.
-
Causality: DMF is a polar aprotic solvent that facilitates the dissolution of the reagents and stabilizes the charged intermediates in the catalytic cycle. Degassing removes dissolved oxygen. Adding the stannane dropwise helps control any potential exotherm.
-
-
Reaction:
-
Action: Heat the reaction mixture to 80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the oxidative addition and subsequent steps in the catalytic cycle. TLC allows for empirical determination of reaction completion by observing the consumption of the starting materials.
-
-
Work-up and Purification:
-
Action: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Quench the reaction by adding a saturated aqueous solution of KF and stir vigorously for 30 minutes.
-
Causality: The fluoride ions in the KF solution react with the tributyltin byproducts to form insoluble and easily filterable tributyltin fluoride (Bu₃SnF), which is a key step in removing the toxic tin residues from the product.[9][11]
-
Action: Filter the resulting mixture through a pad of Celite, washing thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Causality: Filtration removes the precipitated tin salts. The aqueous washes remove the DMF and any remaining inorganic salts.
-
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality: This step removes residual water from the organic phase before solvent evaporation.
-
Action: Purify the crude product by silica gel column chromatography.
-
Causality: Chromatography separates the desired product from unreacted starting materials and non-tin byproducts, yielding the pure compound.
-
Caption: Experimental workflow for a typical Stille coupling reaction.
Toxicity and Safe Handling of Organostannanes
Trustworthiness through Safety: A discussion of organostannane chemistry is incomplete without a rigorous examination of safety protocols. Organotin compounds are known for their toxicity, which varies based on the number and nature of the organic substituents.[12][13]
-
Toxicity Profile: Tri-substituted organotins, like the tributyltin moiety, are generally the most toxic.[12][13] They can be harmful if swallowed or absorbed through the skin and are known to cause damage to organs through prolonged or repeated exposure.[6][14] They are also very toxic to aquatic life with long-lasting effects.[12][14]
-
Exposure Controls:
-
Waste Disposal: All tin-containing waste must be treated as hazardous and disposed of according to institutional and local regulations. The KF work-up procedure is crucial as it helps to sequester the bulk of the tin into a solid form for easier disposal.
Conclusion
Tributyl(4,5-dihydrofuran-2-yl)stannane is a stable, effective, and highly valuable reagent for introducing the 2,3-dihydrofuran scaffold into complex molecules. Its primary application via the Stille cross-coupling reaction offers a mild and functional-group-tolerant pathway for C-C bond formation. While its utility is significant, the inherent toxicity of organostannanes necessitates strict adherence to safety protocols and purification procedures designed to remove tin byproducts. By understanding the mechanistic principles and adopting the field-proven protocols outlined in this guide, researchers can confidently and safely leverage this powerful tool in the pursuit of novel chemical entities.
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Hale, K. J., et al. (2025). On the divergent reactivity of allenylstannanes generated from the O-directed free radical hydrostannation reaction of (±)-3-(2-phenylcyclopropyl)prop-2-yn-1-ol. Organic & Biomolecular Chemistry. [Link]
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